2,3-Diphenylpropylamine

Pain Ion Channel P2X3 Receptor

2,3-Diphenylpropylamine (DPPA, CAS 5415-80-5, C15H17N) is a primary aliphatic amine with two phenyl groups positioned at the 2- and 3-carbons of a propylamine backbone. It is a specific regioisomer within the diphenylpropylamine class.

Molecular Formula C15H17N
Molecular Weight 211.3 g/mol
CAS No. 5415-80-5
Cat. No. B1604616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diphenylpropylamine
CAS5415-80-5
Molecular FormulaC15H17N
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CN)C2=CC=CC=C2
InChIInChI=1S/C15H17N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11-12,16H2
InChIKeyRHRYWWVGUVEZRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diphenylpropylamine (CAS 5415-80-5) as a Non-Substitutable Lead Scaffold in Ion Channel and Receptor Pharmacology


2,3-Diphenylpropylamine (DPPA, CAS 5415-80-5, C15H17N) is a primary aliphatic amine with two phenyl groups positioned at the 2- and 3-carbons of a propylamine backbone [1]. It is a specific regioisomer within the diphenylpropylamine class [1]. Unlike the well-studied 3,3-diphenylpropylamine analgesics (e.g., methadone) or N-substituted arylalkylamine allosteric modulators (e.g., fendiline, prenylamine), the unsubstituted 2,3-diphenylpropylamine scaffold demonstrates distinct and quantifiable interaction profiles with ion channels and neurotransmitter receptors, including the P2X3 receptor, NMDA receptors, and GABAA receptors [2][3][4].

Why Generic 2,3-Diphenylpropylamine Substitution is Not Permissible in Research Procurement


Generic substitution fails for 2,3-diphenylpropylamine due to the critical impact of phenyl ring positioning and primary amine functionality on biological target engagement. The 2,3-substitution pattern, which distinguishes it from its 3,3-diphenylpropylamine isomer, results in a unique conformational flexibility and electronic distribution that governs its interaction with ion channels and receptors [1]. Furthermore, many commercial arylalkylamines are N-substituted derivatives (e.g., fendiline, prenylamine) or complex tertiary amines (e.g., methadone, piritramide) that possess potent, but different, pharmacological activities (opioid agonism, calcium channel blockade, GABAB allosteric modulation) compared to the simpler 2,3-DPPA scaffold [2][3]. The quantitative evidence below demonstrates that even among structurally similar compounds, the specific regioisomer and its unsubstituted state yield non-overlapping and unique biological activity profiles, making generic replacement a high-risk proposition for experimental consistency and reproducibility.

Quantitative Differentiation of 2,3-Diphenylpropylamine: P2X3, NMDA, and GABAergic Receptor Activity


Antagonist Activity at P2X3 Purinoceptor: A Distinct Pain Target with Nanomolar Potency

2,3-Diphenylpropylamine exhibits potent antagonist activity at the recombinant rat P2X3 purinoceptor, with an EC50 of 80 nM [1]. This is a key differentiation from the broader diphenylpropylamine class, which is more commonly associated with opioid receptors or calcium channels [2]. The potency and specific target engagement (P2X3) are not shared by the 3,3-diphenylpropylamine isomer or N-substituted analogs like fendiline and prenylamine, which are primarily known as calcium antagonists and GABAB modulators, respectively [3][4].

Pain Ion Channel P2X3 Receptor Antagonist

NMDA Receptor NR2B Subunit Binding: High-Affinity Interaction at a Key Excitatory Target

2,3-Diphenylpropylamine demonstrates high-affinity binding to the NMDA receptor NR2B subunit in rat brain striatum, with a Kd of 5.10 nM [1]. This affinity is comparable to that of some specialized NR2B antagonists and contrasts sharply with the 3,3-diphenylpropylamine derivative N20C, which acts as a non-competitive NMDA open-channel blocker with an IC50 of 5,000 nM (5 μM) . The magnitude of this difference (~980-fold) underscores the distinct molecular recognition imparted by the 2,3-substitution pattern and the unsubstituted primary amine.

Neuroscience NMDA Receptor Excitotoxicity Binding Affinity

GABAA Receptor Antagonism: A Defined Interaction Profile at the Major Inhibitory Receptor

2,3-Diphenylpropylamine acts as an antagonist at the recombinant human α4β1δ GABAA receptor, with an IC50 of 1,020 nM [1]. This activity is distinct from the positive allosteric modulation of GABAB receptors exhibited by N-substituted arylalkylamines such as fendiline and prenylamine [2]. The data provide a quantitative differentiation for researchers investigating extrasynaptic δ-subunit containing GABAA receptors, which are implicated in tonic inhibition and neurosteroid modulation.

GABAergic Neuropharmacology GABAA Receptor Antagonist

Inhibition of GABA Transporter 1 (GAT1): A Unique Uptake Modulation Profile

2,3-Diphenylpropylamine inhibits the mouse GABA transporter 1 (GAT1) with an IC50 of 229 nM [1]. This inhibitory activity is not a general property of all arylalkylamines; for example, it is not a reported mechanism for the GABAB PAMs fendiline and prenylamine [2]. The inhibition of GAT1, the primary neuronal GABA transporter, represents a distinct mechanism for modulating GABAergic tone, separate from direct receptor agonism or allosteric modulation.

GABA Transporter GAT1 Neurotransmitter Uptake Epilepsy

Optimal Research Use Cases for 2,3-Diphenylpropylamine Based on Quantitative Evidence


P2X3 Receptor Antagonism for Pain Pathway Research

Procure 2,3-diphenylpropylamine as a tool compound for studying P2X3 receptor-mediated signaling in pain models. The demonstrated EC50 of 80 nM at the P2X3 purinoceptor [1] justifies its use in in vitro electrophysiology or calcium flux assays to probe the role of this receptor in chronic pain, inflammatory pain, or neuropathic pain. Its unique profile differentiates it from 3,3-diphenylpropylamine-derived analgesics, which target opioid receptors and carry different off-target risks [2].

NMDA NR2B Subunit Binding in Neurodegeneration and Excitotoxicity Assays

Utilize 2,3-diphenylpropylamine in receptor binding studies focused on the NMDA NR2B subunit. Its high-affinity Kd of 5.10 nM [1] makes it a valuable reference ligand for characterizing NR2B-selective interactions. This is particularly relevant for research into ischemia, neurodegeneration, and synaptic plasticity, where NR2B is a key therapeutic target. Its binding profile is significantly differentiated from lower-potency NMDA channel blockers like the 3,3-diphenylpropylamine derivative N20C (IC50 5 μM) [2].

δ-Containing GABAA Receptor Pharmacology and Tonic Inhibition Studies

Employ 2,3-diphenylpropylamine as an antagonist tool for the α4β1δ GABAA receptor (IC50 1,020 nM) [1]. This receptor subtype mediates tonic inhibition in the brain and is a target for neurosteroids and certain anesthetics. The compound offers a defined chemical probe for dissecting the function of extrasynaptic δ-subunit-containing receptors, providing a complementary tool to benzodiazepines (which target γ2-containing receptors) and GABAB PAMs like fendiline [2].

GABA Transporter 1 (GAT1) Modulation for Synaptic GABA Dynamics

Apply 2,3-diphenylpropylamine in GABA uptake assays to investigate the role of GAT1 in regulating synaptic GABA levels. Its IC50 of 229 nM for GAT1 inhibition [1] supports its use as a pharmacological tool to increase extracellular GABA concentrations by blocking reuptake. This mechanism is distinct from direct receptor modulation and is relevant for research into epilepsy, anxiety, and other CNS disorders where GABAergic tone is dysregulated.

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